molecular formula C9H11ClF3N B2891398 2-(3,4,5-Trifluorophenyl)propan-2-amine hydrochloride CAS No. 2503205-12-5

2-(3,4,5-Trifluorophenyl)propan-2-amine hydrochloride

Cat. No.: B2891398
CAS No.: 2503205-12-5
M. Wt: 225.64
InChI Key: BDUBJQHMTQTTRB-UHFFFAOYSA-N
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Description

2-(3,4,5-Trifluorophenyl)propan-2-amine hydrochloride is a secondary amine hydrochloride derivative featuring a trifluorophenyl substituent at the 3,4,5-positions of the aromatic ring.

Properties

IUPAC Name

2-(3,4,5-trifluorophenyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c1-9(2,13)5-3-6(10)8(12)7(11)4-5;/h3-4H,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUBJQHMTQTTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)F)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trifluorophenyl)propan-2-amine hydrochloride typically involves the reaction of 3,4,5-trifluorobenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the amine. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trifluorophenyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The nitro group in the intermediate nitrostyrene can be reduced to form the amine.

    Substitution: The trifluorophenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: The primary amine.

    Substitution: Various substituted trifluorophenyl derivatives.

Scientific Research Applications

2-(3,4,5-Trifluorophenyl)propan-2-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and chemical reagents.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The trifluorophenyl ring enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Fluorination Pattern: The 3,4,5-trifluorophenyl group in the target compound creates a highly electronegative and planar aromatic system, which may enhance π-π stacking interactions with biological targets compared to di- or mono-fluorinated analogs like 2-(3,5-difluorophenyl)propan-2-amine HCl .
  • Mixed Halogenation : The presence of both chlorine and fluorine in 2-(2-chloro-4-fluorophenyl)propan-2-amine HCl introduces electronic heterogeneity, which could modulate binding affinity in neurotransmitter transporters or receptors .

Pharmacological Implications

  • Fluorination at the 3,4,5-positions may reduce metabolic degradation compared to non-fluorinated derivatives .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases, though substituent electronegativity may reduce solubility in polar solvents.

Research and Development Considerations

  • Synthetic Challenges : Introducing trifluorophenyl groups requires specialized fluorination techniques, such as halogen exchange or directed ortho-metalation, which may complicate large-scale synthesis .

Biological Activity

2-(3,4,5-Trifluorophenyl)propan-2-amine hydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The presence of trifluoromethyl groups enhances the compound's biological activity and physicochemical properties, making it a subject of interest for various pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The trifluoromethyl group significantly increases the binding affinity and selectivity of the compound, which may influence its pharmacological effects .

Key Mechanisms:

  • Receptor Interaction : The compound may bind to neurotransmitter receptors, modulating their activity.
  • Enzyme Modulation : It can alter the activity of enzymes involved in key metabolic pathways.
  • Microtubule Stabilization : Research indicates that similar compounds exhibit microtubule-stabilizing properties, which could be relevant in treating neurodegenerative diseases .

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Microtubule StabilizationIncreased levels of acetylated tubulin in treated cells
Anticonvulsant ActivityPotent effects in animal models; reduced seizure threshold
Anesthetic PropertiesExhibited general anesthetic activity without significant side effects

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound.

  • Microtubule Stabilization in Neurodegenerative Models :
    • In a study involving transgenic mouse models for Alzheimer's disease, treatment with compounds similar to this compound resulted in significant stabilization of microtubules and improvement in cognitive function markers. This suggests potential applications in neurodegenerative disorders .
  • Anticonvulsant Effects :
    • In a series of experiments assessing anticonvulsant properties, this compound demonstrated significant efficacy against induced seizures in rodent models. The therapeutic index was favorable compared to existing anticonvulsants .

Structure-Activity Relationship (SAR)

The incorporation of trifluoromethyl groups into the molecular structure enhances the biological activity of the compound. Studies have shown that modifications at specific positions on the aromatic ring can lead to increased potency against various biological targets .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReferences
Trifluoromethyl GroupIncreased lipophilicity and metabolic stability
Positioning on Aromatic RingEnhanced receptor binding and selectivity

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